4-Azidobenzoyloxyethylmethacrylate

Beschreibung

4-Azidobenzoyloxyethylmethacrylate (CAS: N/A) is a methacrylate derivative featuring a 4-azidobenzoyloxyethyl functional group. Its structure comprises a methacrylate backbone esterified with a 4-azidobenzoyloxy group, rendering it highly reactive under UV light due to the azide moiety. This compound is primarily utilized in photopolymerization applications, such as in the fabrication of hydrogels, dental resins, and photoresist materials, where its azide group enables rapid crosslinking via nitrene intermediate formation upon irradiation [1].

Eigenschaften

CAS-Nummer |

55025-80-4 |

|---|---|

Molekularformel |

C13H13N3O4 |

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

2-(2-methylprop-2-enoyloxy)ethyl 4-azidobenzoate |

InChI |

InChI=1S/C13H13N3O4/c1-9(2)12(17)19-7-8-20-13(18)10-3-5-11(6-4-10)15-16-14/h3-6H,1,7-8H2,2H3 |

InChI-Schlüssel |

KWNOWBYKTBWTJC-UHFFFAOYSA-N |

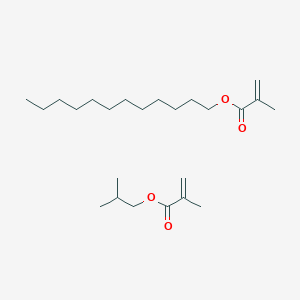

SMILES |

CCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |

Kanonische SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Andere CAS-Nummern |

55025-80-4 |

Synonyme |

4-azidobenzoyloxyethylmethacrylate p-azidobenzoyloxyethylmethacrylate para-azidobenzoyloxyethylmethacrylate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoyloxyethylmethacrylate typically involves the esterification of 4-azidobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Photochemical Reactions: The azido group can also participate in photochemical reactions, generating reactive nitrene intermediates that can further react with other molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Photochemical Reactions: UV light is often used to initiate photochemical reactions involving the azido group.

Major Products:

Substitution Products: Various substituted benzoyloxyethylmethacrylate derivatives.

Photochemical Products: Nitrene intermediates and their subsequent reaction products.

Wissenschaftliche Forschungsanwendungen

4-Azidobenzoyloxyethylmethacrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of photo-crosslinkable polymers, which have applications in coatings, adhesives, and biomedical devices.

Materials Science: The compound is employed in the development of advanced materials with unique properties, such as photoresponsive surfaces and smart materials.

Bioconjugation: The azido group allows for bioorthogonal click chemistry, enabling the conjugation of biomolecules for various biological studies.

Wirkmechanismus

The mechanism of action of 4-Azidobenzoyloxyethylmethacrylate primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a nitrene intermediate, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in the formation of crosslinked polymer networks and in bioconjugation reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-Azidobenzoyloxyethylmethacrylate is compared below with three analogs: 4-(Dimethylamino)benzohydrazide (), 2-Hydroxyethyl Methacrylate (HEMA), and 4-Nitrobenzoyloxyethylmethacrylate.

Table 1: Comparative Properties of this compound and Analogs

Key Research Findings

a) Photoreactivity vs. Thermal Stability

The azide group in this compound facilitates rapid photochemical crosslinking (quantum yield ~0.3–0.5), outperforming HEMA’s hydroxyl-driven hydration but introducing light sensitivity . In contrast, 4-(Dimethylamino)benzohydrazide exhibits robust thermal stability (decomposition >200°C) due to its hydrogen-bonded lattice (lattice energy: −168.9 kJ/mol via DFT calculations) .

c) Hydrogen Bonding and Crystallinity

4-(Dimethylamino)benzohydrazide forms N–H⋯O hydrogen bonds (2.85–3.10 Å), stabilizing its crystal lattice . By contrast, this compound’s azide and methacrylate groups hinder crystallization, favoring amorphous polymeric networks.

Challenges and Limitations

- Safety : The azide group poses explosion risks if heated or mechanically agitated, requiring stringent handling compared to HEMA or benzohydrazides.

- Synthesis Complexity: Introducing the azide group demands multi-step synthesis (e.g., diazotization-azidation), increasing production costs relative to nitro or dimethylamino analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.